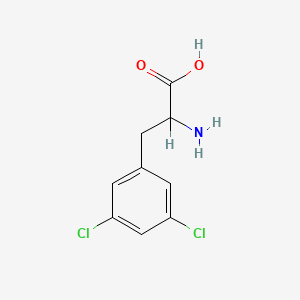

2-Amino-3-(3,5-dichlorophenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-(3,5-dichlorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a propanoic acid backbone, with a 3,5-dichlorophenyl group substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3,5-dichlorophenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,5-dichlorobenzaldehyde and glycine.

Formation of Schiff Base: The 3,5-dichlorobenzaldehyde reacts with glycine in the presence of a suitable catalyst to form a Schiff base intermediate.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Catalytic Hydrogenation: Employing catalytic hydrogenation techniques to achieve the reduction step more effectively.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(3,5-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects:

- Anti-Cancer Properties : Research indicates that 2-amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride shows promise in cancer treatment. In a controlled study involving various cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, particularly in cells expressing high levels of LAT1 (L-type amino acid transporter 1). This suggests its potential as a targeted cancer therapy.

- Neuroprotective Effects : Another investigation assessed the neuroprotective effects of the compound in models of neurodegeneration. The results indicated its ability to enhance neuronal survival under stress conditions by modulating glutamate receptor activity, suggesting applications in treating neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition

The compound is known for its interactions with biological systems and enzymes. Its mechanism involves binding to specific enzymes and receptors, inhibiting their activity which could lead to various biological effects beneficial for treating inflammatory conditions and cancers.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Cancer Treatment | LAT1 inhibition | Dose-dependent reduction in cancer cell viability observed. |

| Neuroprotection | Enhancement of neuronal survival | Improved survival under stress conditions linked to glutamate receptor modulation. |

| Enzyme Inhibition | Interaction with enzymes | Significant biological activity noted; potential therapeutic benefits identified. |

Case Study 1: Cancer Treatment Efficacy

In a study involving various cancer cell lines, this compound was administered at varying concentrations. The results indicated a notable reduction in cell viability, particularly in cells highly expressing LAT1. This study concluded that the compound could be a promising candidate for targeted cancer therapies.

Case Study 2: Neuroprotective Effects

A separate investigation assessed the compound's neuroprotective properties in models of neurodegeneration. The findings highlighted its ability to enhance neuronal survival under oxidative stress by modulating glutamate receptor activity, indicating potential applications for neurodegenerative diseases such as Alzheimer's disease.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(3,5-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-3-(2,5-dichlorophenyl)propanoic acid

- 2-Amino-3-(4-chlorophenyl)propanoic acid

- 2-Amino-3-(3,4-dichlorophenyl)propanoic acid

Uniqueness

2-Amino-3-(3,5-dichlorophenyl)propanoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 3,5-dichloro substitution pattern may confer distinct properties compared to other isomers, such as altered binding affinity to molecular targets or different pharmacokinetic profiles.

Biologische Aktivität

2-Amino-3-(3,5-dichlorophenyl)propanoic acid is an organic compound with a significant molecular structure characterized by its amino group and a dichlorophenyl moiety. Its empirical formula is C9H9Cl2NO2, with a molecular weight of approximately 234.09 g/mol. This compound has garnered attention in medicinal chemistry due to its unique structural properties, which confer various biological activities, particularly in the modulation of neurotransmitter systems and potential therapeutic applications in cancer treatment.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Notably, it has been studied for its binding affinity to the L-type amino acid transporter 1 (LAT1), which is overexpressed in several aggressive cancers. LAT1 plays a crucial role in the uptake of essential amino acids, thereby supporting tumor growth and proliferation. Inhibition of LAT1 has shown promise as a therapeutic target, leading to disrupted amino acid homeostasis and reduced cancer cell survival .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involved in inflammatory pathways and cancer progression.

- Antitumor Effects : It has been identified as a potential inhibitor of LAT1, suggesting its utility in targeting nutrient uptake in cancer cells .

- Inflammatory Response : The compound's structure allows it to interact with pathways related to inflammation, which is critical in various disease states.

Case Studies

A study highlighted the effects of JPH203 (a LAT1-specific inhibitor) on medulloblastoma cell lines, demonstrating that it disrupts mTORC1 activity and reduces cell proliferation without significant toxicity to normal cells . This suggests that compounds like this compound could be further investigated for their potential use in similar therapeutic contexts.

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for this compound compared to similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antitumor, neurotransmitter modulation | Inhibition of LAT1 and modulation of amino acid transport |

| JPH203 | Antitumor | LAT1 inhibition leading to disrupted amino acid homeostasis |

| Other LAT1 inhibitors | Antitumor | Similar mechanisms targeting LAT1 |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. These derivatives have shown varying degrees of cytotoxicity against different cancer cell lines, indicating that modifications to the chemical structure can enhance or diminish biological activity .

Eigenschaften

IUPAC Name |

2-amino-3-(3,5-dichlorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAODYKLBUMXKDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.